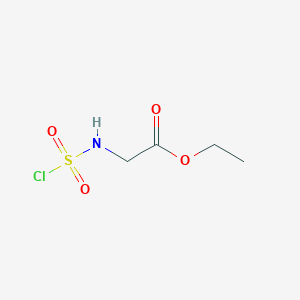

Ethyl 2-(chlorosulfonylamino)acetate

Description

Ethyl 2-(chlorosulfonylamino)acetate is an organosulfur compound characterized by the presence of a chlorosulfonylamino (–NHSO₂Cl) group and an ethyl ester (–COOEt) functional group. The chlorosulfonylamino moiety is highly reactive, enabling participation in nucleophilic substitutions or coupling reactions, while the ethyl ester group enhances solubility and modulates bioavailability. Substitutive nomenclature rules (IUPAC) govern its naming, prioritizing the sulfonamide group over the ester in hierarchical functional group precedence .

Properties

Molecular Formula |

C4H8ClNO4S |

|---|---|

Molecular Weight |

201.63 g/mol |

IUPAC Name |

ethyl 2-(chlorosulfonylamino)acetate |

InChI |

InChI=1S/C4H8ClNO4S/c1-2-10-4(7)3-6-11(5,8)9/h6H,2-3H2,1H3 |

InChI Key |

UNTDTIMKVXGOPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonylamino)acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and requires careful control of reaction conditions to prevent side reactions. The general reaction scheme is as follows:

C4H8O2 + ClSO3H → C4H7ClO4S + H2O

Industrial Production Methods

In industrial settings, the production of ethyl 2-((chlorosulfonyl)amino)acetate involves the use of large-scale reactors with precise temperature and pressure controls. The reaction mixture is continuously stirred, and the product is purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonylamino)acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to produce ethyl 2-aminoacetate and sulfuric acid.

Reduction: Reduction of the chlorosulfonyl group can yield ethyl 2-aminoacetate

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., ethanol), and thiols (e.g., thiophenol). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used

Major Products Formed

Nucleophilic Substitution: Produces substituted ethyl 2-aminoacetates.

Hydrolysis: Produces ethyl 2-aminoacetate and sulfuric acid.

Reduction: Produces ethyl 2-aminoacetate

Scientific Research Applications

Ethyl 2-(chlorosulfonylamino)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Utilized in the development of drugs, particularly those targeting bacterial and fungal infections.

Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-((chlorosulfonyl)amino)acetate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity makes it useful in modifying biological molecules for research and therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Analogues

(a) Sodium Chloroacetate (C₂H₃ClO₂·Na)

- CAS : 3926-62-3

- Structure : Contains a chloroacetate (–CH₂ClCOO⁻) group.

- Applications : Used as a chemical intermediate in herbicides and pharmaceuticals.

- Hazards : Causes severe skin/eye irritation; requires immediate flushing with water upon exposure .

(b) Ethyl 2-Acetylheptanoate (C₁₁H₂₀O₃)

- CAS : 24317-94-0

- Structure : Features a branched ester (–COOEt) and acetyl group.

(c) Ethyl 2-Chloro-2-[(propan-2-yl)imino]acetate (C₇H₁₂ClNO₂)

- CAS : 1032707-93-9

- Structure: Combines a chloro-substituted imino group with an ethyl ester.

- Applications : Used in organic synthesis, particularly for heterocyclic compounds or agrochemical precursors .

(d) Imidazole-Based Ethyl Acetates ()

Comparative Data Table

Research Findings and Gaps

- Synthesis Pathways: this compound is likely synthesized via sulfonation of ethyl 2-aminoacetate, analogous to sulfonic acid derivatization methods .

- Data Limitations : Direct studies on the target compound are absent in the provided evidence; comparisons rely on functional group chemistry and analogue data.

- Computational Tools : Programs like SHELX and ORTEP-3 aid in crystallographic analysis of similar compounds, though experimental data are needed for precise characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.